Potassium (1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-yl)trifluoroborate
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Overview
Description
Potassium {1-[(tert-butoxy)carbonyl]-2,5-dihydro-1H-pyrrol-3-yl}trifluoroboranuide is a chemical compound with the molecular formula C9H14BF3NO2K. It is a potassium salt of a trifluoroborate ester, which is often used in organic synthesis due to its stability and reactivity. This compound is particularly notable for its use in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium {1-[(tert-butoxy)carbonyl]-2,5-dihydro-1H-pyrrol-3-yl}trifluoroboranuide typically involves the reaction of a boronic acid derivative with potassium fluoride in the presence of a suitable solvent. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during the reaction. Common solvents used include tetrahydrofuran (THF) and dichloromethane, and the reaction is often carried out at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Potassium {1-[(tert-butoxy)carbonyl]-2,5-dihydro-1H-pyrrol-3-yl}trifluoroboranuide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the Boc group .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a boronic acid derivative, while reduction could produce a borane compound .
Scientific Research Applications
Potassium {1-[(tert-butoxy)carbonyl]-2,5-dihydro-1H-pyrrol-3-yl}trifluoroboranuide has several applications in scientific research:
Mechanism of Action
The mechanism by which potassium {1-[(tert-butoxy)carbonyl]-2,5-dihydro-1H-pyrrol-3-yl}trifluoroboranuide exerts its effects involves the formation of a boronate ester intermediate during the Suzuki-Miyaura coupling reaction. This intermediate then undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronate ester intermediate .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(1-{[(2-methyl-2-propanyl)oxy]carbonyl}-3-pyrrolidinyl)borate
- Potassium trifluoro(1-{[(tert-butoxy)carbonyl]-3-pyrrolidinyl}borate
Uniqueness
Potassium {1-[(tert-butoxy)carbonyl]-2,5-dihydro-1H-pyrrol-3-yl}trifluoroboranuide is unique due to its stability and reactivity in Suzuki-Miyaura cross-coupling reactions. The presence of the Boc group provides additional stability and allows for selective reactions, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C9H14BF3KNO2 |
---|---|
Molecular Weight |
275.12 g/mol |
IUPAC Name |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrol-3-yl]boranuide |
InChI |
InChI=1S/C9H14BF3NO2.K/c1-9(2,3)16-8(15)14-5-4-7(6-14)10(11,12)13;/h4H,5-6H2,1-3H3;/q-1;+1 |
InChI Key |
FXFQNSYIUXHITA-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CCN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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